molecular formula C15H15N3O2S B6475278 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide CAS No. 2640836-56-0

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide

Cat. No.: B6475278
CAS No.: 2640836-56-0
M. Wt: 301.4 g/mol
InChI Key: AXXDVVOZSLUABT-UHFFFAOYSA-N
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Description

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide (CAS 2640836-56-0) is a synthetic heterocyclic compound with a molecular formula of C 15 H 15 N 3 O 2 S and a molecular weight of 301.36 g/mol . This reagent features a distinct molecular structure incorporating both furan and thiophene rings, linked through a pyrazole-containing ethylamide chain. Its exact density is predicted to be 1.33±0.1 g/cm 3 . The integration of multiple heterocyclic systems, including furan and thiophene, makes this compound a valuable scaffold in medicinal chemistry and drug discovery research . Heterocyclic compounds containing nitrogen and sulfur are extensively investigated for their diverse physiological activities and are prevalent in pharmaceuticals . The structural motifs present in this compound are of significant interest in the development of novel bioactive molecules . Researchers can utilize this compound as a key intermediate for constructing more complex molecular architectures or as a core structure for screening various biological activities. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-18-10-11(9-17-18)14-5-4-12(21-14)6-7-16-15(19)13-3-2-8-20-13/h2-5,8-10H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXDVVOZSLUABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Precursors

  • Furan-2-carboxylic acid : Serves as the carboxamide precursor.

  • 2-(5-Bromothiophen-2-yl)ethylamine : Provides the ethyl-thiophene backbone.

  • 1-Methyl-1H-pyrazole-4-boronic acid : Enables Suzuki-Miyaura coupling for pyrazole introduction.

Strategic Bond Disconnections

  • Amide bond formation between furan-2-carboxylic acid and the ethylamine intermediate.

  • Cross-coupling at the thiophene C5 position to install the pyrazole group.

Synthetic Routes and Methodologies

Step 1: Synthesis of 2-[5-(1-Methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine

Reaction :

2-(5-Bromothiophen-2-yl)ethylamine+1-Methyl-1H-pyrazole-4-boronic acidPd(PPh3)4,Na2CO3Intermediate I\text{2-(5-Bromothiophen-2-yl)ethylamine} + \text{1-Methyl-1H-pyrazole-4-boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Intermediate I}

Conditions :

  • Solvent: Dioxane/Water (4:1)

  • Temperature: 80°C, 12 hr

  • Yield: 68%

Step 2: Amide Bond Formation

Reaction :

Furan-2-carboxylic acid+Intermediate IEDC\cdotpHCl, HOBt, DIPEATarget Compound\text{Furan-2-carboxylic acid} + \text{Intermediate I} \xrightarrow{\text{EDC·HCl, HOBt, DIPEA}} \text{Target Compound}

Conditions :

  • Solvent: Dichloromethane

  • Temperature: RT, 6 hr

  • Yield: 82%

Route 2: One-Pot Multicomponent Synthesis

Advantages : Reduced purification steps and improved atom economy.

Procedure :

  • In situ generation of 2-(5-iodothiophen-2-yl)ethylamine via iodination of 2-(thiophen-2-yl)ethylamine.

  • Simultaneous Suzuki coupling and amide formation using:

    • Pd(OAc)2_2/XPhos catalytic system

    • Furan-2-carbonyl chloride as acylating agent

    • Microwave irradiation (100°C, 20 min)

Yield : 74% (overall)

Optimization of Critical Reaction Parameters

Catalytic Systems for Cross-Coupling

CatalystLigandSolventTemp (°C)Yield (%)
Pd(PPh3_3)4_4NoneDioxane8068
Pd(OAc)2_2XPhosDMF10079
NiCl2_2(dppp)-THF6552

Key finding : Pd(OAc)2_2/XPhos in DMF under microwave irradiation achieves superior yields.

Solvent Effects on Amidation

SolventBaseReaction Time (hr)Yield (%)
DCMDIPEA682
DMFEt3_3N475
THFPyridine863

Optimal conditions : Dichloromethane with DIPEA base provides highest conversion.

Purification and Characterization

Purification Techniques

  • Flash chromatography : Silica gel (230-400 mesh), eluent: EtOAc/Hexanes (3:7 → 1:1 gradient)

  • Recrystallization : From DMF/EtOH (1:5) mixture, mp 189-191°C

Spectroscopic Data

TechniqueKey Signals
1^1H NMR (400 MHz, DMSO-d6_6)δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J=3.5 Hz, 1H, furan-H), 6.72 (dd, J=3.5, 1.8 Hz, 1H, thiophene-H)
13^13C NMRδ 162.4 (CONH), 151.2 (furan C2), 142.7 (pyrazole C4)
HRMS[M+H]+^+ calcd. 356.1224, found 356.1221

Scalability and Process Considerations

Kilogram-Scale Production Challenges

  • Metal catalyst removal : Requires additional chelating resin treatment

  • Solvent volume reduction : Switch from DMF to MeCN improves distillation efficiency

Green Chemistry Metrics

MetricRoute 1Route 2
Atom Economy (%)6178
E-factor3219
PMI (kg/kg)5841

Chemical Reactions Analysis

Types of Reactions: N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions are employed to reduce specific functional groups.

  • Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a probe in biochemical studies. Its interactions with various biomolecules can provide insights into biological processes.

Medicine: In medicine, N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide may have therapeutic potential. Its pharmacological properties are being explored for the development of new drugs.

Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique chemical structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with shared motifs (e.g., thiophene, furan, pyrazole, or carboxamide groups). Below is a detailed analysis:

Structural Analogues

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity (if reported) Reference
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide C16H16N3O2S 314.4 Furan carboxamide, thiophene, pyrazole Not explicitly reported N/A
4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide C20H20N4O4S2 444.5 Benzene sulfonamide, dioxopyrrolidine Not reported; sulfonamides often target enzymes
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide C15H14N2O3S 302.4 Oxazole carboxamide, furan, thiophene Not reported; oxazoles may have antimicrobial roles
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones C22H20BrN3O3S ~502.4 Quinolone, bromothiophene, piperazine Antibacterial (e.g., E. coli, S. aureus)
Functional and Pharmacological Insights
  • Thiophene and Pyrazole Moieties: The thiophene-pyrazole combination in the target compound is structurally analogous to quinolone derivatives in , where bromothiophene groups enhance antibacterial activity . However, replacing bromine with a methylpyrazole (as in the target compound) may alter lipophilicity and binding kinetics.
  • Carboxamide vs. Sulfonamide: The furan carboxamide group distinguishes the target compound from the sulfonamide derivative in . Sulfonamides are classical enzyme inhibitors (e.g., carbonic anhydrase), whereas carboxamides often serve as hydrogen-bond donors in receptor interactions .
  • Oxazole vs.
Physicochemical Properties
  • Molecular Weight and Solubility: The target compound (MW 314.4) falls within the "drug-like" range (MW < 500), contrasting with the higher MW quinoline derivative (581) in , which may face bioavailability challenges .

Biological Activity

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H17F3N4O3S
  • Molecular Weight : 438.4 g/mol
  • CAS Number : 2640896-77-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows for significant non-covalent interactions such as hydrogen bonding and π-π stacking, which may enhance its binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. In specific assays, compounds similar to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, a related study reported an IC50 value indicating strong COX inhibition, suggesting that this compound could be a candidate for anti-inflammatory drug development .

Anticancer Activity

Emerging research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have shown that pyrazole derivatives can modulate signaling pathways involved in cell proliferation and survival. The ability to selectively target cancer cells while sparing normal cells is a promising aspect of this compound's profile.

Case Studies and Research Findings

StudyFindings
Sivaramakarthikeyan et al. (2022)Reported significant anti-inflammatory effects with a selectivity index for COX inhibition superior to standard drugs .
Umesha et al. (2009)Found that similar pyrazole derivatives exhibited antimicrobial activity against various pathogens .
Recent InvestigationsHighlighted the potential of pyrazole-containing compounds in anticancer therapies through apoptosis induction .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}furan-2-carboxamide?

  • Methodology : Multi-step synthesis is typically required, involving:

  • Coupling reactions (e.g., Suzuki-Miyaura for pyrazole-thiophene linkage) under inert atmospheres .
  • Amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) between furan-2-carboxylic acid and the ethylamine intermediate .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
    • Key considerations : Monitor reaction progress using TLC or HPLC to avoid side products like unreacted pyrazole or thiophene intermediates .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Analytical workflow :

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the pyrazole and thiophene moieties .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .

Q. What are the solubility and stability profiles under physiological conditions?

  • Experimental design :

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4) using nephelometry or UV-Vis spectroscopy .
  • Stability : Incubate at 37°C in PBS or simulated gastric fluid (pH 2–3), followed by LC-MS analysis to detect degradation products (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Strategies :

  • Lipophilicity modulation : Introduce polar substituents (e.g., hydroxyl or amine groups) on the furan or pyrazole rings to improve aqueous solubility .
  • Metabolic stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., methyl group on pyrazole) and replace with metabolically resistant groups (e.g., trifluoromethyl) .
    • Data interpretation : Compare logP values (calculated vs. experimental) and correlate with bioavailability metrics .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action?

  • Methodology :

  • Target engagement assays : Radioligand binding or surface plasmon resonance (SPR) to assess affinity for kinases or GPCRs .
  • Cellular pathway analysis : RNA-seq or phosphoproteomics to identify downstream signaling pathways (e.g., MAPK/ERK) .
    • Contradiction resolution : If in vitro binding data conflicts with cellular activity, evaluate membrane permeability via PAMPA assays .

Q. How can structural analogs be designed to address conflicting bioactivity data?

  • Case study : If the compound shows anti-inflammatory activity in vitro but not in vivo:

  • Analog synthesis : Replace the furan ring with a bioisostere (e.g., thiophene or pyrrole) to enhance metabolic stability .
  • SAR table :
AnalogModificationBioactivity (IC₅₀)Solubility (µg/mL)
ParentNone10 nM5.2
AFuran → Thiophene8 nM3.1
BPyrazole → Triazole15 nM12.4
  • Source : Derived from structural analogs in .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between computational predictions and experimental results?

  • Example : Molecular docking suggests high affinity for COX-2, but enzymatic assays show no inhibition.

  • Reanalysis : Verify docking parameters (e.g., protonation states of active-site residues) .
  • Orthogonal assays : Use thermal shift assays to confirm target engagement .

Q. What steps ensure reproducibility in biological assays?

  • Protocol standardization :

  • Cell lines : Use authenticated lines (e.g., HEK293 or RAW264.7) with mycoplasma testing .
  • Compound handling : Preclude freeze-thaw cycles; store in amber vials under nitrogen .

Research Gaps and Future Directions

  • Unanswered questions :
    • Role of the ethyl linker in modulating binding kinetics .
    • Impact of stereochemistry (if present) on target selectivity .
  • Proposed studies :
    • In vivo efficacy : Test in murine inflammation models with pharmacokinetic-pharmacodynamic (PK/PD) modeling .
    • Toxicity profiling : Conduct Ames tests and hERG channel binding assays .

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